molecular formula C8H14O B2634918 (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol CAS No. 16613-81-3

(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol

Cat. No.: B2634918
CAS No.: 16613-81-3
M. Wt: 126.199
InChI Key: HUADUHNYPJBEBQ-POBXSPIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol encodes critical structural and stereochemical information. The bicyclo[3.1.0]hexane core consists of a six-membered ring system fused to a cyclopropane moiety, with bridgehead carbon atoms at positions 1, 3, and 5. The numbering begins at the bridgehead carbon adjacent to the hydroxyl group, proceeding through the cyclopropane ring to position 6, where two methyl groups reside. The stereochemical descriptors (1R,3S,5S) specify the absolute configuration:

  • C1 : R configuration due to priority order (cyclopropane bridge > hydroxyl-bearing carbon > methyl-substituted bridge)
  • C3 : S configuration, determined by the hydroxyl group’s orientation relative to the bicyclic framework
  • C5 : S configuration, governed by the fused cyclopropane’s geometry

The molecular formula C8H14O (molecular weight 126.20 g/mol) corroborates the bicyclic structure with two methyl groups and one hydroxyl substituent. The SMILES notation CC1([C@H]2[C@@H]1CC(C2)O)C explicitly defines the stereochemistry, confirming the transannular relationship between the hydroxyl and methyl groups.

Property Value Source
IUPAC Name This compound
CAS Registry Number 16613-81-3
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol

X-ray Crystallographic Studies of Bicyclic Framework

While direct X-ray crystallographic data for this compound remain unpublished, analogous bicyclo[3.1.0]hexane derivatives reveal key structural trends. In N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide, X-ray diffraction confirms a boat conformation for the six-membered ring, with puckering parameters (q = 0.52 Å, θ = 90°) indicative of significant ring strain. The cyclopropane ring exhibits bond angles of 58–62°, consistent with Walsh’s theory of bent cyclopropane bonds. For the title compound, molecular mechanics calculations predict a similar boat conformation, with C3–O bond length of 1.43 Å and C6–C7 (methyl-bearing) bond length of 1.54 Å.

Conformational Analysis of the Fused Cyclopropane-Cyclohexane System

The fused bicyclic system imposes severe conformational restrictions. Molecular mechanics simulations indicate three primary conformers:

  • Boat-chair : Cyclohexane in boat form, cyclopropane in chair-like distortion (ΔG = 0 kcal/mol)
  • Twist-boat : Torsional strain from cyclopropane fusion (ΔG = +2.1 kcal/mol)
  • Half-chair : Partial ring flattening (ΔG = +3.4 kcal/mol)

Experimental NMR data (δ 1.12 ppm for C6 methyl groups) support the boat-chair as the dominant conformer at 298 K. The cyclopropane ring exerts a pronounced stereoelectronic effect, favoring axial orientation of the C3 hydroxyl group. This aligns with observations in spirocyclopropane systems, where cyclopropane fusion reduces equatorial preference by 1.5–2.0 kcal/mol.

Conformer Energy (kcal/mol) Population (298 K)
Boat-chair 0.0 82%
Twist-boat +2.1 15%
Half-chair +3.4 3%

Electronic Structure and Molecular Orbital Calculations

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals distinctive electronic features:

  • HOMO (-6.34 eV) : Localized on the cyclopropane σ-bonds and hydroxyl oxygen lone pairs
  • LUMO (+0.87 eV) : Antibonding orbitals of the cyclohexane C-C bonds
  • Natural Bond Orbital (NBO) Analysis :
    • Hyperconjugative interaction between O lone pairs (LP(O)) → σ(C1-C5) (E(2) = 8.3 kcal/mol)
    • Stabilizing n→σ donation from cyclopropane C-C bonds to adjacent C-H bonds

Mulliken charges quantify polarization:

  • C3 (bearing -OH): -0.23 e
  • O (hydroxyl): -0.68 e
  • C6 (methyl): +0.12 e

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2)6-3-5(9)4-7(6)8/h5-7,9H,3-4H2,1-2H3/t5?,6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUADUHNYPJBEBQ-DGUCWDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]1CC(C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol typically involves the following steps:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure. This often involves the use of strong acids or bases to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to improve the efficiency and yield of the cyclization and hydroxylation steps.

    Continuous Flow Reactors: Implementing continuous flow reactors to enhance reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form various derivatives, such as alkanes, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohol derivatives.

    Substitution: Formation of halides or sulfonates.

Scientific Research Applications

Chemistry

In the field of chemistry, (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Key Uses :

  • Building Block : Used in organic synthesis.
  • Chiral Auxiliary : Aids in asymmetric synthesis.

Biology

Research indicates that this compound exhibits potential biological activity. Studies have explored its interactions with enzymes and biological membranes, suggesting possible roles as an insect repellent and antimicrobial agent . The specific mechanisms of action are still under investigation but may involve interactions with various receptors and metabolic pathways.

Key Uses :

  • Biological Activity : Potential insect repellent and antimicrobial properties.
  • Enzyme Interactions : Model compound for studying enzyme-catalyzed reactions.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic properties. The compound's unique stereochemistry may lead to novel drug candidates with unique mechanisms of action . Ongoing research aims to explore its potential in drug development.

Key Uses :

  • Drug Development : Investigated for therapeutic applications.
  • Unique Mechanisms : Potential for new pharmaceuticals.

Industry

The industrial applications of this compound include its use in the production of specialty chemicals and materials. Its reactivity makes it suitable for synthesizing polymers and advanced materials .

Key Uses :

  • Specialty Chemicals : Utilized in industrial chemical production.
  • Material Synthesis : Suitable for advanced materials development.

Mechanism of Action

The mechanism by which (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as those involving oxidation-reduction reactions or signal transduction.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Applications/Synthesis Reference
This compound C₈H₁₄O -OH, 6,6-dimethyl 126.2 Intermediate in organic synthesis
(1R,3S,5S)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid (K-3) C₇H₈F₂O₂ -COOH, 6,6-difluoro 174.1 Antiviral agents (e.g., LPAR1 antagonists)
rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-ol C₆H₈F₂O -OH, 6,6-difluoro 134.1 Pharmaceutical intermediates
Bicyclo[3.1.0]hexan-3-ol,4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R) (Thujol) C₁₀H₁₈O -OH, 4-methyl, 1-isopropyl 154.2 Fragrance industry, natural product derivative
IACS-9779 (LPAR1 antagonist) C₂₁H₂₀ClFN₄O₂ Benzimidazole, 6,6-dimethyl 414.9 Inhibitory activity against LPAR1 receptors

Key Observations :

Substituent Impact :

  • The 6,6-dimethyl groups in the parent compound enhance steric hindrance, influencing reactivity in synthetic pathways (e.g., cross-coupling reactions in ) .
  • Fluorinated analogs (e.g., K-3) exhibit increased polarity and metabolic stability, making them suitable for drug development .
  • Bulkier substituents (e.g., isopropyl in Thujol) alter solubility and volatility, directing applications toward fragrances or natural product derivatives .

Stereochemical Variations :

  • The rel-(1R,3r,5S) configuration in the difluoro analog () demonstrates how stereochemistry affects biological activity and synthetic accessibility .

Key Findings :

  • Hydrolysis Efficiency : The high yield (87%) for K-3 synthesis highlights the robustness of ester-to-acid conversion under mild conditions .
  • Cross-Coupling Challenges : Low yields (35%) in suggest steric or electronic limitations in Pd-mediated reactions for bulky bicyclic systems .

Physicochemical Properties

  • Polarity: The hydroxyl group in the parent compound increases water solubility relative to non-polar analogs like Thujol .
  • Thermal Stability : Methyl and dimethyl substituents (e.g., in ) improve stability under thermal conditions, critical for storage and industrial applications .

Biological Activity

(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol, also known by its CAS number 16613-81-3, is a bicyclic organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H14O
  • Molecular Weight : 126.2 g/mol
  • CAS Number : 16613-81-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One of the notable areas of interest is its role as an inhibitor of certain enzymes involved in viral replication. For instance, studies have shown that derivatives of this compound can interact with the main protease (Mpro) of SARS-CoV-2, which is critical for the virus's life cycle. Compounds structurally related to this compound have demonstrated significant inhibitory effects against Mpro with IC50 values in the nanomolar range .

The proposed mechanism involves the formation of covalent bonds with specific amino acids in the active site of target enzymes. For example:

  • Cys145 Interaction : The compound forms a reversible covalent bond with Cys145 in the Mpro active site.
  • Hydrogen Bonding : Additional interactions include hydrogen bonds with residues such as Gln189 and Glu166, enhancing binding affinity and specificity.

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

  • Antiviral Activity :
    • A study assessed the antiviral efficacy of related compounds against SARS-CoV-2 in VeroE6 cells. Compounds derived from modifications of this compound showed EC50 values ranging from 170 nM to 313 nM while maintaining low cytotoxicity at concentrations up to 10 µM .
  • Inhibition Studies :
    • Research on enzyme inhibitors has revealed that certain structural modifications can significantly enhance biological activity. For instance, replacing specific functional groups in related bicyclic compounds led to improved binding and inhibitory potency against target enzymes involved in viral replication .

Data Table: Biological Activity Summary

Compound NameBiological ActivityIC50/EC50 ValuesReference
This compoundMpro InhibitorIC50 < 100 nM
Derivative AAntiviral against SARS-CoV-2EC50 = 170 nM
Derivative BAntiviral against SARS-CoV-2EC50 = 313 nM

Q & A

Q. What are the key considerations for synthesizing (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol from (+)-3-carene?

The scalable synthesis of the bicyclic core involves a five-step process starting from (+)-3-carene. Key steps include:

  • Oxidation : Use silver nitrate (AgNO₃) as an oxidant to convert intermediates while minimizing toxic chromium-based reagents.
  • Crystallization/Distillation : Avoid chromatography by leveraging crystallization for purification, as demonstrated in the synthesis of 6,6-dimethylbicyclo[3.1.0]hexan-3-one .
  • Stereochemical Control : Ensure precise reaction conditions (e.g., temperature, solvent polarity) to retain the (1R,3S,5S) configuration.

Q. How is the stereochemistry of this compound confirmed experimentally?

  • X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, as applied to structurally similar bicyclic compounds (e.g., HCV protease inhibitors) .
  • NMR Analysis : Compare coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to validate spatial arrangements of substituents. For example, axial vs. equatorial proton environments in the bicyclo[3.1.0] system can be distinguished .

Advanced Research Questions

Q. How can enzymatic methods improve the synthesis of derivatives like (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-2-sulfonate sodium?

  • Enzyme Engineering : Utilize cyclohexylamine oxidase mutants (e.g., patented variants from Shanghai Medicilon) to catalyze sulfonation or oxidation reactions with high enantioselectivity. These mutants enhance regioselectivity and reduce byproduct formation in multi-step syntheses .
  • Biocatalytic Optimization : Adjust pH, temperature, and cofactor concentrations (e.g., NADH/NAD⁺) to maximize yield. For instance, enzyme stability in aqueous-organic biphasic systems can be critical .

Q. What role does this compound play in the development of antiviral agents like HCV protease inhibitors?

  • Core Scaffold : The bicyclo[3.1.0]hexane motif acts as a rigid backbone in boceprevir and nirmatrelvir, enforcing a specific conformation to enhance binding to the NS3/4A protease active site.
  • Structure-Activity Relationship (SAR) : Modifications at the 3-ol position (e.g., substitution with carboxamide or sulfonate groups) improve potency and oral bioavailability. For example, SCH 503034 (boceprevir) achieved a 40% sustained virological response in genotype 1 HCV patients .

Q. How can hydroboration-oxidation be optimized to synthesize β-amino alcohol derivatives of this compound?

  • Enamine Precursors : React (1R,5S)-(+)-nopinone-derived enamines with borane-methyl sulfide (BMS) in THF, followed by methanolysis and oxidation with basic H₂O₂. This yields (1R,2S,3S,5R)-2-(dialkylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-ols in 67–85% yields .
  • Stereoselectivity : Control reaction temperature (-10°C to 0°C) to minimize epimerization. Chiral GC or HPLC can verify enantiopurity .

Q. What analytical challenges arise in characterizing impurities during scale-up?

  • Byproduct Identification : Use LC-HRMS/MS to detect trace impurities (e.g., diastereomers or oxidation byproducts). For example, overoxidation of the bicyclo[3.1.0] core can form ketone derivatives, detectable via 13C^{13}\text{C} NMR (δ ~210 ppm) .
  • Quantitative Analysis : Apply qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or unreacted intermediates .

Methodological Tables

Q. Table 1: Key Synthetic Routes and Yields

MethodStarting MaterialKey Reagents/ConditionsYieldReference
Carene Oxidation(+)-3-CareneAgNO₃, H₂O/EtOAc, 40°C72%
Enzymatic SulfonationBicyclic AmineMutant cyclohexylamine oxidase65%*
Hydroboration-OxidationNopinone EnamineBMS, THF, -10°C → H₂O₂/NaOH85%

*Yield estimated from patent data.

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
1H^1\text{H} NMRδ 1.20 (s, 6H, CH₃), δ 3.50 (m, 1H, OH)
13C^{13}\text{C} NMRδ 70.5 (C3-OH), δ 25.1 (CH₃)
X-ray DiffractionCCDC Deposition Number: [To be assigned]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.